Nifeviroc: A Technical Overview of its Mechanism of Action in HIV-1 Entry
Nifeviroc: A Technical Overview of its Mechanism of Action in HIV-1 Entry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifeviroc is a small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. Developed by Shanghai Targetdrug Co., Ltd., Nifeviroc was investigated as a potential oral antiretroviral agent. Although its clinical development has been discontinued, understanding its mechanism of action provides valuable insights into the broader class of CCR5 antagonist drugs. This technical guide synthesizes the available preclinical data on Nifeviroc, outlining its molecular mechanism, and presents standard experimental protocols relevant to its evaluation.
Core Mechanism of Action: Allosteric Blockade of HIV-1 Entry
The primary mechanism of action of Nifeviroc is the inhibition of HIV-1 entry into host cells.[1] This is achieved through its specific binding to the CCR5 co-receptor on the surface of target cells, such as T-lymphocytes and macrophages.
The entry of R5-tropic HIV-1 is a multi-step process:
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Attachment: The viral envelope glycoprotein gp120 initially binds to the CD4 receptor on the host cell surface.
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Conformational Change: This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic strains is CCR5.
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Co-receptor Binding: The altered gp120 then binds to the CCR5 co-receptor.
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Fusion: The interaction with CCR5 triggers further conformational changes in the viral glycoprotein gp41, leading to the fusion of the viral and host cell membranes, and subsequent entry of the viral capsid into the cytoplasm.
Nifeviroc acts as a non-competitive, allosteric antagonist of the CCR5 receptor. By binding to a hydrophobic pocket within the transmembrane helices of CCR5, Nifeviroc induces a conformational change in the extracellular loops of the receptor. This altered conformation prevents the efficient binding of the gp120-CD4 complex to CCR5, thereby blocking the cascade of events that leads to membrane fusion and viral entry.
Quantitative Data
Publicly available quantitative data for Nifeviroc is limited. Pre-clinical studies indicated strong anti-viral activity and low toxicity.[1] The following table summarizes the key reported in vitro potency of the compound.
| Assay Type | Cell Line | Parameter | Value | Reference |
| CCR5 Antagonist Activity | CHO | IC50 | 2.9 nM | [2] |
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IC50 (Half-maximal inhibitory concentration): The concentration of Nifeviroc required to inhibit 50% of the CCR5 receptor activity in this specific assay.
Experimental Protocols
While specific, detailed protocols for experiments conducted with Nifeviroc are not extensively published, the following methodologies represent standard assays used to characterize CCR5 antagonists.
CCR5 Binding and Functional Assays
a) [35S]GTPγS Binding Assay
This assay is a functional measure of G-protein coupled receptor (GPCR) activation. CCR5 is a GPCR, and its activation by a natural chemokine ligand (like RANTES) leads to the exchange of GDP for GTP on the associated Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation. An antagonist like Nifeviroc will inhibit this ligand-induced G-protein activation.
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Objective: To determine the potency of Nifeviroc as a CCR5 antagonist.
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General Protocol:
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Membranes from cells expressing the CCR5 receptor (e.g., CHO cells) are prepared.
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The membranes are incubated with a known concentration of a CCR5 agonist (e.g., RANTES) in the presence of varying concentrations of Nifeviroc.
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[35S]GTPγS is added to the reaction.
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The amount of [35S]GTPγS bound to the Gα subunits is measured, typically by scintillation counting after capture of the membranes on filter plates.
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The IC50 value is calculated by plotting the inhibition of [35S]GTPγS binding against the concentration of Nifeviroc.
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b) Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the CCR5 receptor and can be used to determine the binding affinity (Ki) of a competing unlabeled compound like Nifeviroc.
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Objective: To determine the binding affinity of Nifeviroc for the CCR5 receptor.
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General Protocol:
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Cell membranes expressing the CCR5 receptor are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α).
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Varying concentrations of Nifeviroc are added to compete for binding with the radioligand.
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After incubation, the membranes are washed to remove unbound radioligand.
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The amount of bound radioactivity is quantified.
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The Ki value is calculated from the IC50 of the competition curve.
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Antiviral Activity Assays
a) Single-Cycle Infectivity Assay
This assay measures the ability of a compound to inhibit a single round of HIV-1 infection. It often utilizes reporter viruses where a gene like luciferase or green fluorescent protein (GFP) is expressed upon successful infection.
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Objective: To determine the EC50 (half-maximal effective concentration) of Nifeviroc against HIV-1 infection.
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General Protocol:
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Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells) are seeded in microplates.
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The cells are pre-incubated with varying concentrations of Nifeviroc.
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A known amount of an R5-tropic HIV-1 reporter virus is added to the cells.
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After a set incubation period (e.g., 48 hours), the reporter gene expression is measured (e.g., luminescence for luciferase).
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The EC50 value is calculated from the dose-response curve.
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b) Cell-Cell Fusion Assay
This assay models the fusion of an HIV-1 infected cell with an uninfected target cell, a process also mediated by the gp120-CD4-CCR5 interaction.
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Objective: To assess the ability of Nifeviroc to block gp120-mediated membrane fusion.
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General Protocol:
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"Effector" cells expressing HIV-1 gp120/gp41 and a reporter component (e.g., a viral transactivator like Tat) are prepared.
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"Target" cells expressing CD4 and CCR5 and a corresponding reporter element (e.g., a luciferase gene under the control of a Tat-responsive promoter) are prepared.
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The target cells are pre-incubated with varying concentrations of Nifeviroc.
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Effector and target cells are co-cultured.
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If fusion occurs, the reporter system is activated, and the signal is measured.
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The IC50 for the inhibition of cell-cell fusion is determined.
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Visualizing the Mechanism and Experimental Workflows
Caption: HIV-1 entry pathway and the inhibitory action of Nifeviroc.
Caption: Workflow for a [35S]GTPγS binding assay.
Caption: Workflow for a single-cycle HIV-1 infectivity assay.
Conclusion
Nifeviroc exemplifies the therapeutic strategy of targeting host factors, such as the CCR5 co-receptor, to inhibit HIV-1 replication. Its mechanism as an allosteric antagonist of CCR5 prevents the crucial interaction with the viral envelope glycoprotein gp120, thereby blocking viral entry. While the discontinuation of its development has resulted in limited publicly available data, the foundational understanding of its mechanism of action aligns with that of other well-characterized CCR5 antagonists. The experimental frameworks described provide a basis for the type of preclinical evaluation such a compound would undergo. Further investigation into the reasons for its discontinuation could provide additional valuable lessons for the development of future HIV entry inhibitors.
